molecular formula C18H15ClFNO B1327386 (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-64-9

(2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327386
CAS RN: 898763-64-9
M. Wt: 315.8 g/mol
InChI Key: SYAKMFBMKXXCOD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring and aromatic rings with halogen substitutions . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with an amine functional group . The presence of fluorine and chlorine suggests that this compound might have interesting reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, for example, is a planar, aromatic system, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the halogen substituents might be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring might make it more polar, while the halogen substituents might increase its molecular weight .

Scientific Research Applications

  • Synthesis and Crystal Structure : Huang et al. (2021) synthesized compounds similar to (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone through a three-step substitution reaction. These compounds, confirmed by various spectroscopic methods and X-ray diffraction, were analyzed using density functional theory (DFT) to explore their molecular structures and physicochemical properties. This study highlights the compound's relevance in the field of molecular chemistry and crystallography (Huang et al., 2021).

  • Molecular Structure Optimization : Another study by Huang et al. (2021) focused on the molecular electrostatic potential and frontier molecular orbitals of the title compounds, further investigated by DFT. This research provides valuable insights into the electronic properties of such compounds, which are essential for various applications in materials science and molecular engineering (Huang et al., 2021).

  • Novel Synthesis Approaches : Rotas et al. (2011) described a seven-step synthesis process for a structural isomer related to the compound . This study exemplifies the complex synthetic routes that can be employed to create novel derivatives of the compound, potentially opening up new research avenues in organic chemistry (Rotas, Kimbaris, & Varvounis, 2011).

  • Crystallography and Conformational Analyses : Sun et al. (2017) conducted a study involving the crystallographic and conformational analyses of a compound closely related to the one . This research contributes to a better understanding of the molecular conformations and the role they play in the physical properties of such compounds (Sun et al., 2017).

  • Pharmacological Applications : Burton et al. (2012) explored a compound with a similar structure for potential pharmacological applications, particularly focusing on formulation strategies to increase in vivo exposure for early toxicology and clinical studies. This study indicates the potential for pharmaceutical applications, although it should be noted that this is beyond the original molecule's core research applications (Burton et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. It might also be interesting to investigate its interactions with biological systems .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-17-11-14(20)7-8-16(17)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAKMFBMKXXCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643947
Record name (2-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-64-9
Record name (2-Chloro-4-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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